3-Amino-5-chlorobenzonitrile
Overview
Description
3-Amino-5-chlorobenzonitrile is a chemical compound that is part of a broader class of organic molecules known as benzonitriles. These compounds are characterized by a benzene ring bonded to a nitrile group (–C≡N). The presence of an amino group (–NH2) and a chlorine atom on the benzene ring indicates that this compound could be a versatile intermediate for various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of compounds related to 3-amino-5-chlorobenzonitrile can be complex, involving multiple steps and regioselective reactions. For instance, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to 3-amino-5-chlorobenzonitrile, has been developed from Martius Yellow. This synthesis includes key steps such as iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation . Additionally, the one-step synthesis of 3(5)-amino pyrazole, which is an important synthetic organic intermediate, has been achieved using 2-chloroacrylonitrile as a raw material, indicating the potential for developing efficient synthesis routes for related compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-amino-5-chlorobenzonitrile has been studied using various spectroscopic methods and quantum chemical calculations. For example, the experimental IR and Raman spectra of 2-amino-3,5-dichlorobenzonitrile, a compound with a similar substitution pattern, were recorded and compared with theoretical values obtained from MP2 and DFT calculations. These studies provide insights into the molecular geometry, vibrational wavenumbers, and thermodynamic parameters, which are crucial for understanding the behavior and reactivity of such molecules .
Chemical Reactions Analysis
The reactivity of benzonitrile derivatives is influenced by the substituents on the benzene ring. In the case of 3-amino-5-chlorobenzonitrile, the amino and chloro groups are likely to affect its chemical reactions. For instance, the presence of an amino group can facilitate nucleophilic substitution reactions, while the chloro group can be replaced or participate in electrophilic aromatic substitution. The synthesis of α-aminonitriles via an indium-catalyzed three-component coupling reaction of alkynes, amines, and trimethylsilyl cyanide demonstrates the potential for creating complex molecules from simpler nitrile precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-5-chlorobenzonitrile would be influenced by its functional groups. The amino group would contribute to hydrogen bonding, potentially affecting solubility and boiling point, while the chloro group could impact the compound's density and refractive index. Although the specific properties of 3-amino-5-chlorobenzonitrile are not detailed in the provided papers, the analysis of related compounds, such as 2-amino-3,5-dichlorobenzonitrile, through experimental and theoretical methods can provide a basis for predicting such properties .
Scientific Research Applications
Spectroscopy and Structural Analysis
A significant application of 3-Amino-5-chlorobenzonitrile, and its derivatives, lies in the field of spectroscopy. For instance, studies on 2-amino-4-chlorobenzonitriles, closely related to 3-Amino-5-chlorobenzonitrile, reveal insights into their molecular structure and vibrational spectra. These studies utilize techniques like FT-IR (Fourier-transform infrared spectroscopy), FT-Raman spectra, and DFT (Density Functional Theory) calculations to understand the molecular geometry, vibrational frequencies, and bonding features (Sudha et al., 2011).
Synthesis of Heterocyclic Compounds
3-Amino-5-chlorobenzonitrile derivatives are used in synthesizing various heterocyclic compounds. For example, reactions involving similar compounds, such as 2-amino-5-nitro- or 2-amino-4-chlorobenzonitriles, in concentrated sulfuric acid medium, have been utilized to prepare new pyrrolo[3,2-l]acridinone derivatives (Rozhkova et al., 2017).
Energetic Materials Research
In the field of energetic materials, 3-Amino-5-chlorobenzonitrile derivatives find application in synthesizing nitrogen-rich salts with potential use in explosives. These derivatives are involved in reactions leading to the formation of various compounds characterized by single-crystal X-ray diffraction, vibrational spectroscopy, and differential scanning calorimetry. Such studies are pivotal in understanding the properties and potential applications of these energetic materials (Fischer et al., 2011).
Antimicrobial Applications
Compounds derived from 3-Amino-5-chlorobenzonitrile have shown promising antimicrobial activities. Research in this domain has demonstrated that certain derivatives display strong activities against Gram-negative bacteria, Gram-positive bacteria, and yeasts. This aspect of 3-Amino-5-chlorobenzonitrile derivatives highlights their potential in developing new antimicrobial agents (Behbehani et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-amino-5-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBVDAQXMNYPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452463 | |
Record name | 3-Amino-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-chlorobenzonitrile | |
CAS RN |
53312-78-0 | |
Record name | 3-Amino-5-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53312-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-5-CHLOROBENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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